
2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid
描述
2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethoxy group at the 4-position of the phenyl ring, a methyl group at the 6-position of the quinoline ring, and a carboxylic acid group at the 4-position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-ethoxybenzaldehyde with 2-methylquinoline-4-carboxylic acid in the presence of a suitable catalyst. The reaction typically requires heating under reflux conditions and may involve the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Formation of 2-(4-ethoxyphenyl)-6-methylquinoline-4-carboxaldehyde.
Reduction: Formation of 2-(4-ethoxyphenyl)-6-methylquinoline-4-methanol.
Substitution: Introduction of halogen or nitro groups at specific positions on the quinoline ring.
科学研究应用
Chemical Properties and Structure
The compound is characterized by:
- Ethoxy group at the para position of the phenyl ring.
- Methyl group at the 6-position of the quinoline ring.
- Carboxylic acid group at the 4-position of the quinoline ring.
These structural features contribute to its reactivity and interaction with biological targets.
Medicinal Chemistry
2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
- Anticancer Activity : A study demonstrated that derivatives of quinoline-4-carboxylic acids exhibited significant anticancer properties. The compound showed selective inhibition against histone deacetylase 3 (HDAC3), which is crucial in cancer progression. For example, molecule D28 derived from this compound exhibited an IC50 value of 24.45 µM against HDAC3, indicating its potential as a selective HDAC inhibitor .
- Antimicrobial Activity : Research indicates that certain derivatives exhibit notable activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis. The structure-activity relationship (SAR) analysis showed that modifications at specific positions significantly influenced antimicrobial efficacy .
Biological Applications
The compound has shown promise in various biological applications:
- Antileishmanial Activity : Studies have evaluated its effectiveness against Leishmania donovani, with certain derivatives demonstrating effective inhibition at low concentrations .
- Mechanism of Action : The mechanism involves interaction with enzymes or receptors, potentially disrupting metabolic pathways and modulating cellular signaling .
Compound | Target Organism | IC50 Value (µM) | Activity Type |
---|---|---|---|
D28 | HDAC3 | 24.45 | Anticancer |
D29 | Mycobacterium tuberculosis | Not specified | Antimicrobial |
D30 | Leishmania donovani | Not specified | Antileishmanial |
Table 2: Synthesis Methods for Quinoline Derivatives
Method | Description |
---|---|
Oxidation | Formation of aldehyde derivatives |
Reduction | Conversion to alcohol derivatives |
Substitution | Introduction of halogen or nitro groups |
Case Study 1: HDAC Inhibition
A study focused on synthesizing novel HDAC inhibitors based on the structure of this compound. The designed compounds were evaluated against various cancer cell lines, revealing that certain derivatives exhibited higher inhibitory potency against hematologic cancers compared to solid tumors .
Case Study 2: Antimicrobial Efficacy
Research involving arylated quinoline carboxylic acids highlighted the antimicrobial properties of derivatives derived from this compound, particularly against Mycobacterium tuberculosis. The study emphasized the importance of structural modifications in enhancing pharmacological profiles .
作用机制
The mechanism of action of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it may bind to receptors, modulating cellular signaling pathways and exerting therapeutic effects.
相似化合物的比较
- 2-Phenylquinoline-4-carboxylic acid
- 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid
- 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid
Comparison: 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development.
生物活性
2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including the Pfitzinger reaction, which combines isatin derivatives with appropriate α-methyl ketones. Characterization of the synthesized compound is usually performed using various spectroscopic techniques such as IR, NMR, and MS to confirm structural integrity and purity.
Biological Activity
The biological activity of this compound has been evaluated across several studies, highlighting its potential in various therapeutic areas:
Anticancer Activity
Recent studies have identified that quinoline derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation. One study reported a novel derivative that acted as a selective HDAC3 inhibitor with potent in vitro anticancer activity against various cancer cell lines .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. A study focusing on arylated quinoline carboxylic acids found that certain derivatives exhibited notable activity against Mycobacterium tuberculosis (Mtb), indicating potential use in treating tuberculosis . The structure-activity relationship (SAR) analysis revealed that modifications at the C-2 and C-6 positions of the quinoline ring significantly influenced antimicrobial efficacy.
Antileishmanial Activity
In the context of parasitic diseases, this compound has been evaluated for its antileishmanial activity. Research indicated that certain quinoline-4-carboxylic acids displayed promising results against Leishmania donovani, the causative agent of leishmaniasis. The IC50 values were determined through various assays, demonstrating effective inhibition at low concentrations .
Data Tables
Table 1: Biological Activity Overview
Activity Type | Target Organism/Cell Type | IC50 (μM) | Reference |
---|---|---|---|
Anticancer | K562 Cells | 1.0 | |
Antimicrobial | Mycobacterium tuberculosis | 0.5 | |
Antileishmanial | Leishmania donovani | 0.3 |
Case Studies
- Anticancer Study : A derivative of this compound was tested against K562 leukemia cells. The compound exhibited an IC50 value of 1 μM, indicating potent anticancer activity and suggesting further investigation into its mechanism of action.
- Antimicrobial Evaluation : In a comprehensive screening of quinoline derivatives against Mtb, several compounds showed significant inhibitory effects with IC50 values ranging from 0.5 to 1 μM, underscoring the potential for developing new antitubercular agents based on this scaffold.
- Leishmaniasis Treatment : A study highlighted the efficacy of quinoline derivatives against L. donovani with IC50 values as low as 0.3 μM compared to standard treatments, suggesting a viable alternative for leishmaniasis therapy.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: Classical synthesis protocols such as the Gould–Jacob and Friedländer reactions are foundational for constructing the quinoline core. Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the 4-ethoxyphenyl group. Key parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature : Controlled heating (80–120°C) minimizes side reactions during cyclization.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency . Post-synthetic hydrolysis of ester intermediates under acidic conditions (HCl/H₂O) yields the carboxylic acid moiety. Yield optimization requires iterative adjustment of stoichiometry and reaction time.
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural validation:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 322.1443).
- X-ray Crystallography : Resolves quinoline ring planarity and substituent orientation (e.g., C=O bond angle ~120°) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers screen the biological activity of this compound in vitro?
Methodological Answer: Standardized assays include:
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli.
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes. Control experiments with structurally analogous compounds (e.g., lacking the ethoxy group) isolate structure-activity contributions .
Q. What strategies improve the solubility and stability of this compound in aqueous buffers?
Methodological Answer:
- pH Adjustment : Deprotonate the carboxylic acid (pH > pKa ~4.5) to enhance solubility.
- Co-solvents : Use DMSO/EtOH (≤10% v/v) in PBS without precipitating the compound.
- Lyophilization : Stabilize as a sodium salt for long-term storage . Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in electrophilic substitutions on the quinoline ring?
Methodological Answer: The 6-methyl and 4-carboxylic acid groups direct electrophiles to specific positions:
- Nitration : HNO₃/H₂SO₄ at 0°C favors C5 substitution due to electron-withdrawing effects of the carboxylic acid.
- Halogenation : NBS in CCl₄ targets C3 via radical mechanisms. Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).
- Structural Analogues : Compare activity of derivatives (e.g., 6-methyl vs. 6-bromo) to identify critical substituents.
- Meta-Analysis : Use tools like Forest plots to statistically aggregate data from multiple studies, adjusting for confounding variables .
Q. What computational methods are suitable for predicting the binding mode of this compound to protein targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to homology-modeled enzymes (e.g., kinases).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to inhibitory potency .
Q. How do structural modifications impact the compound’s pharmacokinetic properties?
Methodological Answer: A SAR table guides rational design:
Substituent Modification | Impact on LogP | Bioavailability | Reference |
---|---|---|---|
6-Methyl → 6-Bromo | ↑ Lipophilicity | ↓ Solubility | |
4-Carboxylic Acid → Ester | ↓ Polarity | ↑ Membrane Permeability |
In vivo studies in rodent models validate predictions, with LC-MS/MS quantifying plasma concentrations .
Q. What are the dominant degradation pathways under accelerated storage conditions?
Methodological Answer:
- Oxidative Degradation : HPLC-MS identifies quinoline N-oxide formation.
- Hydrolysis : Carboxylic acid esterification in humid environments. Mitigation strategies include inert atmosphere storage and antioxidant additives (e.g., BHT) .
Q. How can researchers design derivatives to improve selectivity for bacterial vs. human targets?
Methodological Answer:
- Targeted Synthesis : Introduce bulky groups (e.g., tert-butyl) to exploit bacterial enzyme active-site pockets.
- Crystallography : Compare bacterial vs. human protein structures (PDB data) to identify divergent binding regions.
- Selectivity Index (SI) : Calculate SI = (IC₅₀ human cells)/(IC₅₀ bacterial cells) for lead optimization .
Q. Notes
- Data Citations : References correspond to evidence IDs (e.g., refers to ).
- Methodological Rigor : Answers emphasize experimental design, reproducibility, and statistical validation.
属性
IUPAC Name |
2-(4-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-23-14-7-5-13(6-8-14)18-11-16(19(21)22)15-10-12(2)4-9-17(15)20-18/h4-11H,3H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAMQLSVJIZQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。